QW24

Description

¹H NMR Spectroscopy

In CDCl₃, key signals include:

- δ 8.21 (d, J = 8.4 Hz, H-1): Deshielded aromatic proton adjacent to the carboxamide.

- δ 7.65 (s, H-4): Proton ortho to the cyano group.

- δ 3.91 (s, 6H): Methoxy protons at C3 and C4′.

- δ 2.98 (m, H-9a, H-10a): Methylene protons in the dihydro ring.

¹³C NMR Spectroscopy

- δ 172.1: Carboxamide carbonyl (C=O).

- δ 167.8: Ketone at C7.

- δ 119.5: Cyano carbon (C≡N).

- δ 56.2/55.9: Methoxy carbons.

Infrared (IR) Spectroscopy

- 2230 cm⁻¹: C≡N stretch.

- 1685 cm⁻¹: Carboxamide C=O.

- 1640 cm⁻¹: Conjugated ketone.

- 1250 cm⁻¹: Aromatic C–O (methoxy).

UV-Vis Spectroscopy

In methanol, λₘₐₐ = 278 nm (π→π* transition of the phenanthrene system) and 320 nm (n→π* of the carbonyl groups).

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺ = 469.2012) exhibits major fragments at:

- m/z 451.1890 : Loss of H₂O (–18.01 Da).

- m/z 423.1605 : Cleavage of the carboxamide bond (–46.04 Da).

- m/z 395.1320 : Subsequent loss of CO (–28.01 Da).

- m/z 297.0984 : Retro-Diels-Alder cleavage of the dihydro ring.

The base peak at m/z 297 corresponds to the stabilized phenanthrenyl ion after ring-opening.

Propriétés

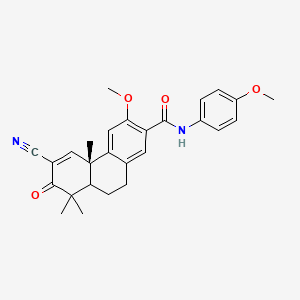

Formule moléculaire |

C27H28N2O4 |

|---|---|

Poids moléculaire |

444.5 g/mol |

Nom IUPAC |

(4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide |

InChI |

InChI=1S/C27H28N2O4/c1-26(2)23-11-6-16-12-20(25(31)29-18-7-9-19(32-4)10-8-18)22(33-5)13-21(16)27(23,3)14-17(15-28)24(26)30/h7-10,12-14,23H,6,11H2,1-5H3,(H,29,31)/t23?,27-/m1/s1 |

Clé InChI |

LXIJEBDQJLDKLX-IQHZPMLTSA-N |

SMILES isomérique |

C[C@]12C=C(C(=O)C(C1CCC3=CC(=C(C=C23)OC)C(=O)NC4=CC=C(C=C4)OC)(C)C)C#N |

SMILES canonique |

CC1(C2CCC3=CC(=C(C=C3C2(C=C(C1=O)C#N)C)OC)C(=O)NC4=CC=C(C=C4)OC)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the phenanthrene core, followed by the introduction of the cyano and methoxy groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide moiety through an amide coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Industry: In materials science, the compound can be used to create novel polymers or as a precursor for advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of (4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, while the phenanthrene core provides a rigid scaffold that can fit into specific binding sites. This allows the compound to modulate the activity of its targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Phenanthrene Derivatives

Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) analysis highlights the impact of substituents:

- Cyano vs. Hydroxyl: The cyano group in the target compound increases logP (3.8 vs. 2.5 in hydroxy analogues), enhancing lipophilicity and membrane penetration but reducing aqueous solubility.

- Methoxy Groups : The 3- and 4-methoxy groups contribute to a planar molecular topology, favoring π-π stacking interactions, as quantified by topological descriptors in QSPR models .

- Stereochemistry : The 4bS configuration minimizes steric hindrance, optimizing binding to chiral targets compared to racemic mixtures.

Activité Biologique

The compound (4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide is a synthetic derivative belonging to the class of phenanthrene carboxamides. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in oncology and as a modulator of various biological pathways.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- A phenanthrene core which is known for its diverse biological activities.

- Functional groups including cyano , methoxy , and carboxamide , which are critical for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds structurally related to (4bS)-6-cyano-3-methoxy-N-(4-methoxyphenyl)-4b,8,8-trimethyl-7-oxo-9,10-dihydro-8aH-phenanthrene-2-carboxamide exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives with similar scaffolds can inhibit the proliferation of various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .

The proposed mechanism of action for this compound involves:

- Inhibition of key signaling pathways : It may interfere with pathways critical for cancer cell survival and proliferation.

- Induction of apoptosis : Similar compounds have been reported to trigger programmed cell death in tumor cells through various molecular mechanisms.

Case Studies

Several case studies have highlighted the efficacy of phenanthrene derivatives in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that compounds with methoxy substitutions significantly enhanced antiproliferative effects against MCF7 and HCT116 cells .

- Radical Scavenging Activity : Some derivatives showed moderate DPPH radical-scavenging activity, indicating potential antioxidant properties that could complement their anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.